
1,1'-Bis(dichlorophosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(dichlorophosphino)-Ferrocene is an organophosphorus compound that features a ferrocene backbone with two dichlorophosphino groups attached to the cyclopentadienyl rings. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metals. Its unique structure and properties make it a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dichlorophosphino)-Ferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the phosphorus trichloride.
Industrial Production Methods: While specific industrial production methods for 1,1’-Bis(dichlorophosphino)-Ferrocene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Bis(dichlorophosphino)-Ferrocene undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Coordination: The compound can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Coordination: Transition metal salts in an inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with various substituents.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
1,1’-Bis(dichlorophosphino)-Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 1,1’-Bis(dichlorophosphino)-Ferrocene exerts its effects is primarily through its ability to coordinate with metal ions. The dichlorophosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with diphenylphosphino groups instead of dichlorophosphino groups.
Uniqueness: 1,1’-Bis(dichlorophosphino)-Ferrocene is unique due to the presence of chlorine atoms, which can be further modified through substitution reactions. This provides additional versatility in the synthesis of various derivatives and coordination complexes, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H8Cl4FeP2 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
Clé InChI |
NPMZCAJVVAULRY-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


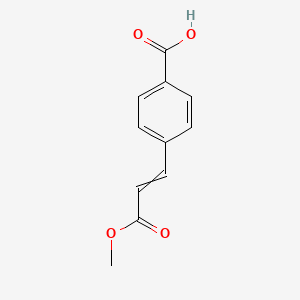
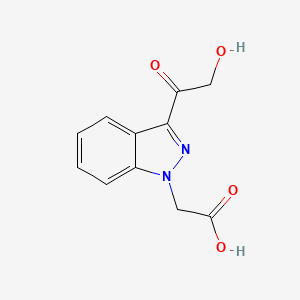
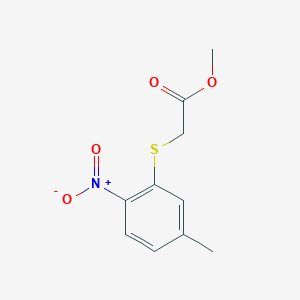
![3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine](/img/structure/B8734819.png)
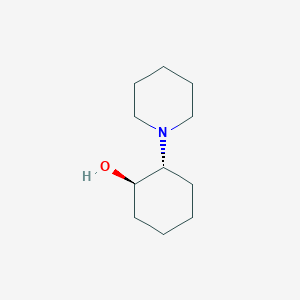
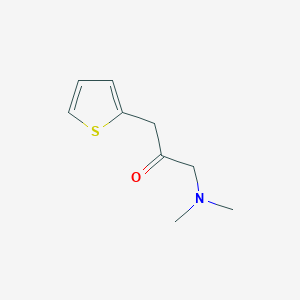
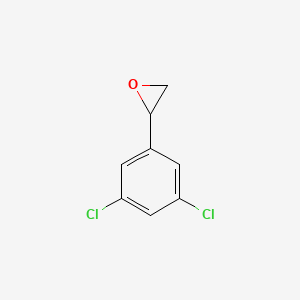



![8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8734873.png)

![2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine](/img/structure/B8734898.png)

